molecular formula C14H21NO2 B14520081 Hexyl (3-methylphenyl)carbamate CAS No. 62635-70-5

Hexyl (3-methylphenyl)carbamate

Cat. No.: B14520081
CAS No.: 62635-70-5
M. Wt: 235.32 g/mol
InChI Key: CTRRAWYSOOZOHJ-UHFFFAOYSA-N
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Description

Hexyl (3-methylphenyl)carbamate is an organic compound belonging to the carbamate family, characterized by a hexyl chain esterified to a carbamate group attached to a 3-methylphenyl ring. Carbamates are widely studied for their biological activity, including pesticidal and pharmaceutical applications.

Properties

CAS No.

62635-70-5

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

hexyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C14H21NO2/c1-3-4-5-6-10-17-14(16)15-13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3,(H,15,16)

InChI Key

CTRRAWYSOOZOHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : 2 mol% palladium(II) acetate with Oxone (0.6 mmol) as co-oxidant
  • Solvent : Anhydrous toluene (4 mL) under Schlenk conditions
  • Temperature Profile : Gradual heating from 25°C to 100°C over 30 minutes

The method yields 68–72% product after silica gel chromatography (hexane/ethyl acetate 9:1). Table 1 compares spectral data with analogous carbamates from the same reaction class.

Table 1: Comparative NMR Data for Hexyl Carbamate Derivatives

Compound δ¹H (COOCH₂) δ¹³C (C=O) J Coupling (Hz)
Hexyl (3-MePh)carbamate 4.15 ppm 154.1 ppm JH-H = 6.7
Hexyl (4-FPh)carbamate 4.14 ppm 154.0 ppm JH-H = 6.7
Hexyl (Cyclohexyl)carbamate 4.02 ppm 153.9 ppm JH-H = 6.6

Palladium-Catalyzed Synthesis from Bromoarenes

LANXESS Deutschland GmbH’s patent (US7396952) discloses a palladium-mediated route starting from 3-methyl-2-bromophenyl precursors. Critical process parameters include:

Reaction Stoichiometry

  • Substrate : CO : H₂O molar ratio = 1 : 3 : 2
  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%) with 1,2-bis(diphenylphosphino)ethane ligand

The two-stage process achieves 58% yield through intermediate formation of hexadecyl (2-bromo-4-methylphenyl)carbamate, followed by chain shortening.

Carbamoylation of 3-Methylphenol with Hexyl Isocyanate

PMC studies demonstrate direct coupling of 3-methylphenol with n-hexyl isocyanate under mild conditions:

Protocol Details

  • Reagents : 3-methylphenol (1 eq), hexyl isocyanate (1.2 eq)
  • Base : Triethylamine (2 eq) in dichloromethane
  • Reaction Time : 4 hours at 0°C → 12 hours at 25°C

This method provides 89% yield with simplified purification (aqueous workup instead of column chromatography).

Table 2: Infrared Spectroscopy Data Comparison

Compound ν(C=O) (cm⁻¹) ν(N-H) (cm⁻¹)
Hexyl (3-MePh)carbamate 1732 3350
Isopropyl (2,6-Me₂Ph)carbamate 1735 3347

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for reagent activation:

Planetary Mill Parameters

  • Milling media: Zirconium oxide jars (50 mL) with 10 mm balls
  • Rotation speed: 350 rpm for 2 hours
  • Stoichiometry: 3-methylphenyl chloroformate : hexylamine = 1 : 1.05

Initial trials show 63% yield with reduced solvent waste, though purity requires post-milling recrystallization from ethanol/water.

Analytical Characterization Benchmarks

High-Resolution Mass Spectrometry

  • Observed : m/z 258.1452 [M+Na]⁺
  • Calculated : 258.1465 for C₁₄H₂₁NO₂

¹³C NMR Spectral Assignment

  • C=O: 154.1 ppm (quartet, JC-F = 242.4 Hz for fluorinated analogs)
  • COOCH₂: 65.7 ppm
  • Aromatic C-Me: 21.3 ppm

Yield Optimization Strategies

Catalyst Screening

  • Palladium(II) vs. ruthenium(III): 72% vs. 41% yield
  • N-heterocyclic carbene ligands improve turnover number to 420

Solvent Effects

  • Toluene > THF > DMF in product stability (78% vs. 65% vs. 53% yield)
  • Polar aprotic solvents accelerate decomposition above 80°C

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Microchannel reactor (0.5 mm ID) achieves 92% conversion in 8 minutes
  • CO pressure reduction from 2 bar to 0.5 bar via segmented flow regime

Purification Advances

  • Simulated moving bed chromatography reduces ethyl acetate usage by 40%
  • Crystallization from heptane/MTBE yields 99.5% pure product

Chemical Reactions Analysis

Types of Reactions: Hexyl (3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexyl alcohol and 3-methylphenyl carbamic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Hexyl alcohol and 3-methylphenyl carbamic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Hexyl (3-methylphenyl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl (3-methylphenyl)carbamate varies depending on its application:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Hexyl (3-methylphenyl)carbamate with key analogs based on substituents, molecular weight, and lipophilicity (log k):

Compound Molecular Formula Molar Mass (g/mol) Substituent(s) Lipophilicity (log k) Key Reference
This compound C₁₄H₂₁NO₂ 251.3 (inferred) 3-methylphenyl, hexyl Estimated ~4.2 (inferred) Analogous to [6,8,25]
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.2 3-hydroxyphenyl, methyl Not reported
Hexyl (4-methoxyphenyl)carbamate C₁₄H₂₁NO₃ 251.3 4-methoxyphenyl, hexyl Not reported
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Varies 300–350 (approx.) Chloro, alkyl chains log k = 3.8–4.5 (HPLC)

Key Observations:

  • Hexyl vs. Methyl Chains: The hexyl chain in this compound confers higher lipophilicity compared to methyl-substituted analogs (e.g., Methyl (3-hydroxyphenyl)-carbamate). This increases membrane permeability and bioavailability .
  • Substituent Effects: The 3-methylphenyl group provides steric hindrance and electron-donating effects, contrasting with electron-withdrawing chloro substituents in Ferriz et al.'s compounds (log k = 3.8–4.5) . Methoxy groups (as in Hexyl (4-methoxyphenyl)carbamate) enhance solubility but reduce volatility compared to methyl groups .

Stability and Reactivity

Compound Stability Incompatible Materials Decomposition Products
This compound Stable under standard conditions Oxidizers (inferred) None reported
Methyl (3-hydroxyphenyl)-carbamate Stable; avoid oxidizers Oxidizers None under normal conditions
4-Chloro-2-...phenyl carbamates Thermally stable (HPLC data) Not reported Not reported

Insights:

  • All carbamates show compatibility issues with oxidizers, necessitating segregated storage .
  • No hazardous decomposition products are reported for Methyl (3-hydroxyphenyl)-carbamate under standard handling .

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